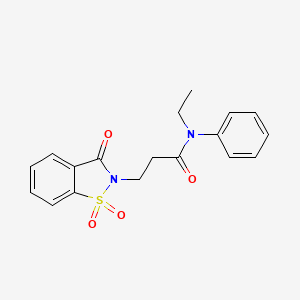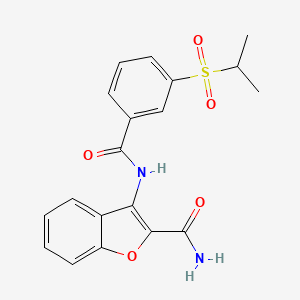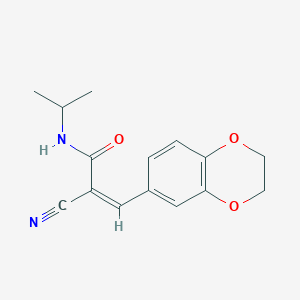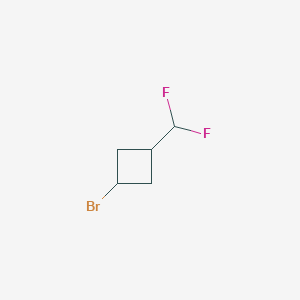![molecular formula C17H21F2N5O2S B2923067 2-[(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[4-(difluoromethoxy)phenyl]acetamide CAS No. 898624-44-7](/img/structure/B2923067.png)
2-[(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[4-(difluoromethoxy)phenyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-[(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[4-(difluoromethoxy)phenyl]acetamide” is a chemical compound with the molecular formula C10H17N5OS . It is related to the class of compounds known as 1,2,4-triazoles .
Molecular Structure Analysis
The molecular structure of this compound includes a 1,2,4-triazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms . The triazole ring is attached to a cyclohexyl group, an amino group, and a sulfanyl group .科学的研究の応用
Synthesis and Biological Activity
Synthesis and Antimicrobial Screening : Derivatives of 1,2,4-triazol, like the given compound, have been synthesized and show a range of pharmaceutical activities. These include anti-inflammatory, analgesic, antibacterial, antifungal, anti-tubercular, antiviral, antitumor, anticonvulsant, and antidepressant properties. The synthesis process involves the condensation of 4-phenyl-5-(pyridine-4-yl)-4H-1,2,4-triazole-3-thiol and 2-Chloro-N-(aryl)acetamide. The synthesized compounds have been screened for in vitro antibacterial, antifungal, and anti-tuberculosis activity (MahyavanshiJyotindra et al., 2011).
Anti-exudative Properties : Research on derivatives of 1,2,4-triazol has indicated their potential in exhibiting antiexudative properties. A study synthesized pyroline derivatives of 2-((4-amino-5-(furan-2-il)-1,2,4-triazol-4H-3-il)-sulfanyl)-N-acetamides and tested their anti-exudative activity, finding significant effectiveness in most derivatives (Chalenko et al., 2019).
Antiviral and Virucidal Activity : Certain derivatives of 2-[(4-Methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide have been synthesized and shown to reduce viral replication in human adenovirus type 5 and ECHO-9 virus, indicating potential antiviral applications (Wujec et al., 2011).
Crystal Structure and Chemical Analysis
- Crystal Structure Analysis : The crystal structure of compounds related to 2-[(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[4-(difluoromethoxy)phenyl]acetamide, such as N-(4-(3-cyclohexyl-5-methyl-2,4-dioxoimidazolidin-1-ylsulfonyl)phenyl)acetamide, provides insights into their molecular conformation, crucial for understanding their pharmacological properties (Cai et al., 2009).
Antimicrobial and Anticancer Properties
Antimicrobial and Anticancer Activities : Various studies have synthesized and evaluated compounds containing the 1,2,4-triazole ring system for their antimicrobial and anticancer activities. These compounds have shown significant activity against various bacterial and fungal strains, and some have exhibited potent anticancer effects (Baviskar et al., 2013), (Darwish et al., 2014).
Synthesis of Novel Derivatives for Drug Development : The process of synthesizing new derivatives with structures similar to the given compound contributes to the development of new drugs with potentially improved therapeutic properties. This includes exploring various structural modifications to enhance efficacy and reduce toxicity (Gouda et al., 2010).
Theoretical and Experimental Studies for Drug Potential : Theoretical calculations and experimental verifications are essential in assessing the antibacterial potential of such compounds. This includes examining their structural aspects and pharmacological properties for potential drug development (Lahtinen et al., 2014).
作用機序
Target of Action
The primary targets of the compound are currently unknown. The compound is a derivative of 4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl , which is used in the synthesis of various organic compounds . .
Mode of Action
Similar compounds have shown cytotoxic activities against tumor cell lines , suggesting that this compound may interact with cellular targets to induce cytotoxic effects.
Biochemical Pathways
Without specific target identification, it’s challenging to determine the exact biochemical pathways affected by this compound. Given its structural similarity to other triazole derivatives, it may affect pathways involved in cell proliferation and survival, potentially leading to cytotoxic effects .
Result of Action
Similar compounds have demonstrated cytotoxic activities against tumor cell lines , suggesting potential anticancer effects.
特性
IUPAC Name |
2-[(4-amino-5-cyclohexyl-1,2,4-triazol-3-yl)sulfanyl]-N-[4-(difluoromethoxy)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21F2N5O2S/c18-16(19)26-13-8-6-12(7-9-13)21-14(25)10-27-17-23-22-15(24(17)20)11-4-2-1-3-5-11/h6-9,11,16H,1-5,10,20H2,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKBVNBMLVLLJLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=NN=C(N2N)SCC(=O)NC3=CC=C(C=C3)OC(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21F2N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-Azabicyclo[3.2.0]heptan-3-one](/img/structure/B2922985.png)
![3-[(4-Chlorophenyl)sulfanyl]-1-(4-methoxyphenyl)-3-[4-(methylsulfanyl)phenyl]-1-propanone](/img/structure/B2922986.png)


![3-[(Piperidin-4-yl)amino]propanoic acid dihydrochloride](/img/structure/B2922992.png)


![N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2,4-dimethoxybenzenesulfonamide](/img/structure/B2922998.png)



![4-Methyl-2-propyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one](/img/structure/B2923004.png)
![N-(4-(2-((2,4-dimethoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2923006.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)acetamide](/img/structure/B2923007.png)
